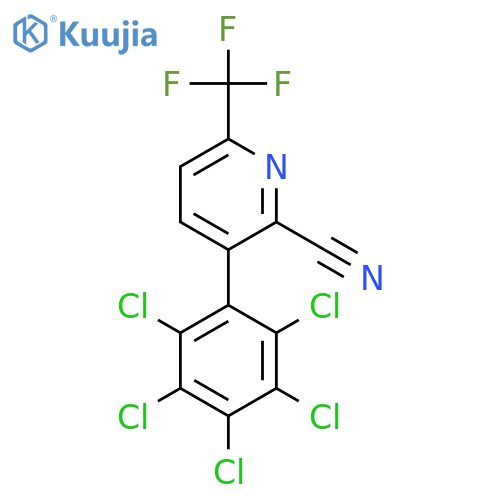Cas no 1361518-56-0 (3-(Perchlorophenyl)-6-(trifluoromethyl)picolinonitrile)
3-(ペルクロロフェニル)-6-(トリフルオロメチル)ピコリノニトリルは、高度にフッ素化された芳香族化合物であり、農薬や医薬品中間体としての応用が期待される。分子内にペルクロロフェニル基とトリフルオロメチル基を有するため、高い電子求引性と化学的安定性を示す。特に、ピコリン骨格にニトリル基が導入されていることで、さらなる反応性の制御が可能となる。この構造特性から、生体活性化合物の合成における多用途な構築ブロックとして有用である。有機合成化学において、特異的な分子設計が必要とされる場面でその価値を発揮する。

1361518-56-0 structure
商品名:3-(Perchlorophenyl)-6-(trifluoromethyl)picolinonitrile
CAS番号:1361518-56-0
MF:C13H2Cl5F3N2
メガワット:420.42858839035
CID:4968832
3-(Perchlorophenyl)-6-(trifluoromethyl)picolinonitrile 化学的及び物理的性質
名前と識別子
-
- 3-(Perchlorophenyl)-6-(trifluoromethyl)picolinonitrile
-
- インチ: 1S/C13H2Cl5F3N2/c14-8-7(9(15)11(17)12(18)10(8)16)4-1-2-6(13(19,20)21)23-5(4)3-22/h1-2H
- InChIKey: ABYPVJKJIOOSGK-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C(=C(C=1C1C(C#N)=NC(C(F)(F)F)=CC=1)Cl)Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 1
- 複雑さ: 466
- 疎水性パラメータ計算基準値(XlogP): 6.6
- トポロジー分子極性表面積: 36.7
3-(Perchlorophenyl)-6-(trifluoromethyl)picolinonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013028730-250mg |
3-(Perchlorophenyl)-6-(trifluoromethyl)picolinonitrile |
1361518-56-0 | 97% | 250mg |
480.00 USD | 2021-06-22 | |
| Alichem | A013028730-500mg |
3-(Perchlorophenyl)-6-(trifluoromethyl)picolinonitrile |
1361518-56-0 | 97% | 500mg |
831.30 USD | 2021-06-22 | |
| Alichem | A013028730-1g |
3-(Perchlorophenyl)-6-(trifluoromethyl)picolinonitrile |
1361518-56-0 | 97% | 1g |
1,445.30 USD | 2021-06-22 |
3-(Perchlorophenyl)-6-(trifluoromethyl)picolinonitrile 関連文献
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
3. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
1361518-56-0 (3-(Perchlorophenyl)-6-(trifluoromethyl)picolinonitrile) 関連製品
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
